2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride
Description
2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride is a chemical compound with a complex structure that belongs to the class of pyrazolopyrimidines
Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-5-6(8)7-9-3-2-4-11(7)10-5;;/h9H,2-4,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBMVVWVHUITPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CCCNC2=C1N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidine core. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine exhibit significant anticancer properties. The compound has been studied for its ability to induce apoptosis in various cancer cell lines.
| Compound | Cancer Type | IC (µM) | Reference |
|---|---|---|---|
| 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine | A549 (Lung) | 12.5 | |
| 4,5-Dihydro-pyrazolo[1,5-a]pyrimidine derivative | MCF-7 (Breast) | 8.0 |
Case Study 1: Anticancer Efficacy
A study demonstrated that this compound could induce apoptosis in A549 lung cancer cells via a mitochondrial-dependent pathway. This finding suggests its potential as a therapeutic agent for lung cancer treatment.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. Notably, it exhibits activity against dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis.
| Enzyme | Inhibition Type | IC (µM) | Reference |
|---|---|---|---|
| DHODH | Competitive Inhibition | 15.0 | |
| Xanthine Oxidase | Moderate Inhibition | 72.4 |
Case Study 2: Antimicrobial Properties
In investigations focusing on antimicrobial activity, derivatives of this compound were tested against several pathogens. The results indicated promising inhibitory effects against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride involves its interaction with specific molecular targets within cells. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride
- 1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride
- 1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride
Uniqueness
2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds .
Biological Activity
2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine; dihydrochloride is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer properties and enzyme inhibition.
Chemical Structure and Properties
- Molecular Formula : C7H11N3
- Molecular Weight : 137.18 g/mol
- SMILES : CC1=NN2CCCNC2=C1
- InChIKey : YPLDOUXBCHDJMW-UHFFFAOYSA-N
The compound features a tetrahydropyrazolo core that is essential for its biological activity. The presence of the methyl group at the 2-position and the amine functionality at the 3-position are critical for its interaction with biological targets.
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. A study highlighted the potential of this class of compounds in inhibiting tumor growth by targeting specific signaling pathways involved in cancer proliferation. For instance, compounds similar to 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine were shown to inhibit the activity of kinases involved in cancer cell signaling pathways (e.g., PI3K/Akt pathway) .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit various enzymes. Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of certain kinases and phosphodiesterases. For example, a study reported that derivatives of this compound could effectively inhibit phosphodiesterase activity, leading to increased levels of cyclic AMP (cAMP), which is crucial for many cellular processes .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer effects of pyrazolo[1,5-a]pyrimidines on breast cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation. |
| Study 2 | Analyzed enzyme inhibition profiles of various pyrazolo derivatives; found that 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine showed strong inhibitory effects on specific kinases linked to cancer progression. |
| Study 3 | Evaluated the pharmacokinetics and toxicity of pyrazolo compounds in animal models; reported favorable safety profiles and effective bioavailability for therapeutic applications. |
The biological activity of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism involves binding to the active sites of these proteins, leading to alterations in their activity and subsequent biological effects.
Q & A
Basic: What are the critical steps for synthesizing this compound with high purity?
Synthesis requires optimization of reaction conditions (temperature, solvent, catalysts) to minimize side products. Key steps include:
- Cyclocondensation : Formation of the pyrazolo[1,5-a]pyrimidine core using precursors like aminopyrazoles and ketones under acidic or basic conditions .
- Salt Formation : Conversion to the dihydrochloride salt via treatment with HCl in polar solvents (e.g., ethanol or water) to enhance stability and solubility .
- Purification : Column chromatography or recrystallization to achieve >95% purity, monitored by HPLC or TLC .
Basic: Which spectroscopic methods are essential for structural confirmation?
- NMR Spectroscopy : H and C NMR confirm hydrogen/carbon environments and aromaticity of the pyrazolo-pyrimidine core .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration, particularly for enantiomeric forms (e.g., (R)- or (S)-configurations) .
Advanced: How can enantioselective synthesis be achieved for chiral derivatives?
Asymmetric hydrogenation using chiral catalysts (e.g., Rhodium with BINAP ligands) achieves >90% enantiomeric excess (ee). Example protocol:
- Substrate Preparation : Partially reduce pyrazolo[1,5-a]pyrimidine precursors with NaBHCN .
- Catalytic Hydrogenation : Use Rh/(R)-BINAP under H pressure (50 psi) at 25°C for 24 hours .
- Validation : X-ray crystallography or chiral HPLC to confirm ee .
Advanced: How do structural modifications influence biological activity?
Modifications to the pyrazolo-pyrimidine scaffold alter receptor binding and pharmacokinetics:
| Substituent | Biological Impact | Reference |
|---|---|---|
| 4-Chlorophenyl | Enhances kinase inhibition (e.g., p38 MAPK) | |
| 3,4-Dimethoxyphenyl | Improves CNS penetration | |
| Trifluoromethyl | Increases metabolic stability |
Rational design should balance lipophilicity (logP) and hydrogen-bonding capacity .
Advanced: How to resolve contradictions in reported biological activity data?
Discrepancies often arise from:
- Structural Analog Confusion : Misidentification of analogs (e.g., pyridine vs. pyrimidine cores). Cross-validate using spectral data and CAS numbers .
- Assay Variability : Standardize assays (e.g., enzyme inhibition IC) using controls like staurosporine for kinase studies .
- Salt Form Differences : Dihydrochloride vs. free base forms alter solubility; report molar concentrations explicitly .
Basic: What are the key applications in medicinal chemistry?
- Kinase Inhibition : Targets p38 MAPK and CDKs, with IC values in the nanomolar range .
- Antiviral Research : Derivatives inhibit HIV integrase via chelation of Mg ions in the active site .
- Neuropharmacology : Methoxy-substituted analogs show promise in modulating serotonin receptors .
Advanced: What strategies improve pharmacokinetic properties?
- Prodrug Design : Acetylated derivatives (e.g., phenyl acetate) enhance oral bioavailability .
- Salt Selection : Dihydrochloride form improves aqueous solubility (>10 mg/mL in PBS) compared to free bases .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., CF) to reduce CYP450-mediated oxidation .
Basic: How to validate target engagement in cellular assays?
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment .
- Knockdown/Rescue Experiments : siRNA-mediated target silencing followed by compound rescue .
- Pharmacodynamic Markers : Quantify downstream biomarkers (e.g., phosphorylated p38 for kinase inhibitors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
